

# Application Notes and Protocols for SEL120-34A in AML Cell Lines

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## Compound of Interest

Compound Name: SEL120-34A

Cat. No.: B1457845

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## Introduction

**SEL120-34A** is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] In Acute Myeloid Leukemia (AML), CDK8/19 activity has been implicated in maintaining a stem-cell-like state and promoting cancer cell survival.[4] **SEL120-34A** has demonstrated significant anti-leukemic activity in preclinical models of AML, making it a promising therapeutic agent for this challenging malignancy.[5][6]

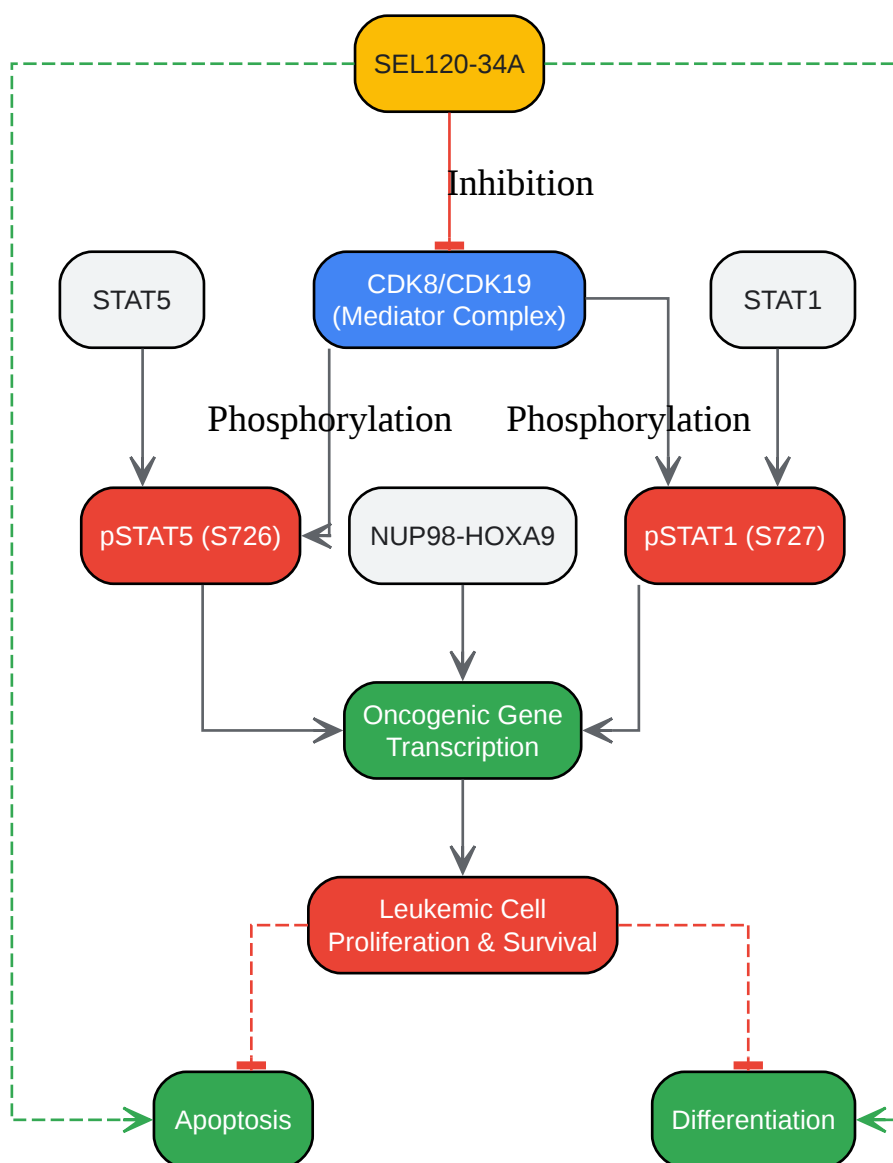
These application notes provide a comprehensive guide for the use of **SEL120-34A** in AML cell lines, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on various AML cell lines.

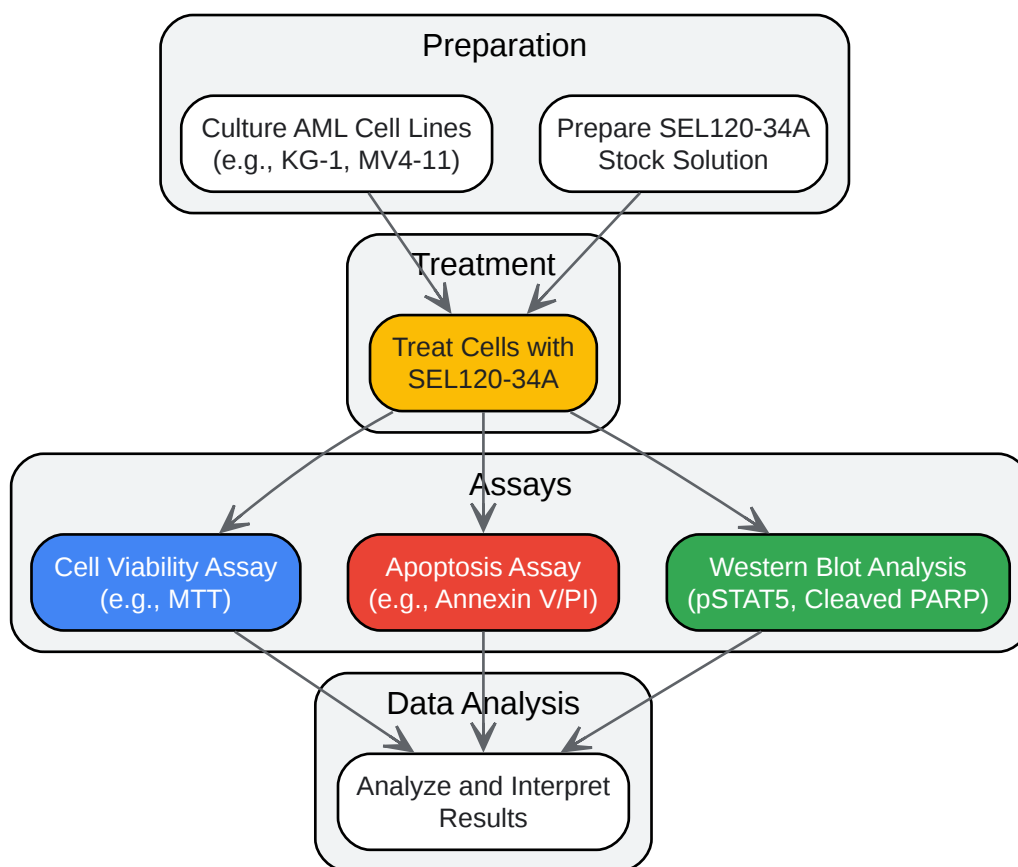
## Mechanism of Action

**SEL120-34A** exerts its anti-cancer effects in AML primarily through the inhibition of CDK8/19 kinase activity. This leads to the downstream modulation of oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, **SEL120-34A** has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][7][8][9][10] The phosphorylation of STAT5 is particularly critical in AML, as it is associated with the maintenance of leukemia stem cells.[4]

By inhibiting STAT1 and STAT5 phosphorylation, **SEL120-34A** disrupts the transcriptional programs that drive AML cell proliferation and survival.<sup>[2][7]</sup> This leads to a reduction in the expression of genes regulated by STATs and other oncogenic transcription factors like NUP98-HOXA9.<sup>[2][7]</sup> The cellular consequences of **SEL120-34A** treatment in sensitive AML cell lines include the induction of apoptosis and the promotion of differentiation.<sup>[4][5]</sup> The sensitivity of AML cell lines to **SEL120-34A** has been correlated with high basal levels of STAT5 S726 phosphorylation.<sup>[2][7]</sup>

## Signaling Pathway of SEL120-34A in AML





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- To cite this document: BenchChem. [Application Notes and Protocols for SEL120-34A in AML Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1457845#how-to-use-sel120-34a-in-aml-cell-lines]

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